25-Hydroxycholesterol

Übersicht

Beschreibung

25-Hydroxycholesterol is a derivative of cholesterol, which plays a role in various biological processes in humans and other species. It is involved in cholesterol metabolism, antivirus processes, inflammatory and immune responses, and survival signaling pathways . This compound is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus. This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: A simple and environmentally benign method for the preparation of 25-hydroxycholesterol involves the reaction of meta-chloroperoxybenzoic acid (mCPBA) with 24-dehydrocholesterol, followed by reduction with lithium aluminium hydride in tetrahydrofuran (THF) to yield the final product in moderate yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes due to its simplicity and the availability of raw materials.

Types of Reactions:

Oxidation: this compound can be oxidized by the enzyme CYP3A4 to form 7α,25-dihydroxycholesterol.

Reduction: Reduction reactions involving this compound are less common but can be performed using specific reducing agents.

Substitution: Substitution reactions can occur at the hydroxyl group, allowing for the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: CYP3A4 enzyme, oxygen.

Reduction: Lithium aluminium hydride in THF.

Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products:

7α,25-Dihydroxycholesterol: Formed through oxidation by CYP3A4.

Various Derivatives: Formed through substitution reactions at the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action

25-HC has been identified as a potent antiviral agent, particularly against enveloped viruses. Recent studies have expanded its spectrum to include non-enveloped viruses such as human papillomavirus (HPV-16), human rotavirus (HRoV), and human rhinovirus (HRhV) . The compound modulates cholesterol metabolism and regulates innate immune responses by influencing signaling pathways related to autophagy and inflammation .

Clinical Implications

The antiviral properties of 25-HC suggest its potential use in therapeutic strategies against viral infections. For instance, its ability to inhibit viral entry and replication positions it as a candidate for developing antiviral drugs targeting specific viral pathogens .

Regulation of Immune Responses

Inflammation Modulation

25-HC is produced during inflammatory or infectious conditions and has been shown to enhance the expression of pro-inflammatory cytokines . Its role in modulating immune responses makes it a critical focus for research into treatments for autoimmune diseases and chronic inflammatory conditions.

Case Study: Acute Lung Injury

In a study investigating acute lung injury, 25-HC was found to exacerbate vascular leak by sustaining pro-inflammatory cytokine levels in the airspace . This highlights its dual role as both a mediator of inflammation and a potential therapeutic target for managing inflammatory diseases.

Metabolic Disorders

Potential in Treating Metabolic Syndromes

Research indicates that 25-HC may have clinical utility in treating metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD). In mouse models, treatment with derivatives of 25-HC showed decreased lipid accumulation and reduced inflammatory responses . This suggests that 25-HC could be leveraged for therapeutic interventions in metabolic syndromes characterized by dysregulated lipid metabolism.

Cancer Research

Induction of Apoptosis

Recent findings demonstrate that 25-HC can induce apoptosis in various cancer cell lines, including FaDu cells (human pharyngeal carcinoma) . The compound activates both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent. This property is particularly relevant for developing new chemotherapeutic strategies targeting specific cancers.

Therapeutic Potential

The cytotoxic effects of 25-HC on tumor cells open avenues for its use in cancer therapy. Its ability to selectively induce cell death in malignant cells while sparing normal cells could enhance treatment efficacy and reduce side effects associated with conventional chemotherapy .

Neurological Applications

Role in Neuroinflammation

Emerging research highlights the involvement of 25-HC in neuroinflammatory processes. It has been shown to influence neuronal survival and function under pathological conditions . Understanding its role in neuroinflammation could lead to novel approaches for treating neurodegenerative diseases.

Summary Table of Applications

Wirkmechanismus

25-Hydroxycholesterol exerts its effects through various molecular targets and pathways:

Cholesterol Homeostasis: Regulates the synthesis, intracellular transport, and storage of cholesterol.

Inflammation: Modulates inflammatory responses by interacting with transcriptional factors such as LX receptors, SREBP2, and ROR.

Antiviral Activity: Inhibits viral internalization and disturbs the maturity of viral proteins through multiple mechanisms.

Vergleich Mit ähnlichen Verbindungen

27-Hydroxycholesterol: Another hydroxylated derivative of cholesterol involved in similar biological processes.

7α,25-Dihydroxycholesterol: A product of 25-hydroxycholesterol oxidation with distinct biological activities.

Uniqueness: this compound is unique in its ability to modulate cholesterol metabolism, immune responses, and antiviral activities. Its diverse range of molecular targets and pathways sets it apart from other similar compounds .

Biologische Aktivität

25-Hydroxycholesterol (25HC) is a biologically active oxysterol derived from cholesterol, primarily produced by the enzyme cholesterol 25-hydroxylase (CH25H). This compound has garnered significant attention due to its diverse roles in regulating lipid metabolism, immune responses, and antiviral activities. This article explores the biological activity of 25HC, highlighting its mechanisms of action, effects on various cell types, and implications for health and disease.

1. Biosynthesis and Metabolism

25HC is synthesized through the hydroxylation of cholesterol at the 25-position. This reaction is catalyzed by CH25H, which is upregulated in response to interferon signaling during immune responses. The production of 25HC can also occur via other enzymes such as CYP3A and CYP27A1, although CH25H is the primary source in macrophages and other immune cells .

Table 1: Enzymes Involved in the Synthesis of this compound

| Enzyme | Source | Function |

|---|---|---|

| CH25H | Macrophages | Primary producer of 25HC during immune response |

| CYP3A | Liver | Catalyzes hydroxylation of cholesterol |

| CYP27A1 | Liver and other tissues | Involved in bile acid synthesis |

2. Antiviral Activity

Recent studies have established that 25HC exhibits potent antiviral properties against a range of viruses. It has been shown to inhibit viral entry and replication by modulating cellular lipid metabolism and interfering with viral protein maturation.

Mechanisms of Antiviral Action:

- Inhibition of Viral Entry: 25HC reduces lipid rafts in cell membranes, which are crucial for viral entry .

- Disruption of Viral Protein Maturation: It alters post-translational modifications (PTMs) of viral proteins, leading to the formation of non-functional proteins .

- Regulation of Cholesterol Metabolism: By inhibiting sterol regulatory element-binding proteins (SREBPs), 25HC restricts cholesterol availability for viral replication .

Case Study: SARS-CoV-2

In a study involving COVID-19 patients, elevated levels of 25HC were observed, correlating with disease severity. The compound was found to inhibit SARS-CoV-2 replication effectively, suggesting its potential as a therapeutic agent against COVID-19 .

3. Effects on Immune Function

25HC plays a critical role in modulating immune responses. It influences the activity of various immune cells, including macrophages and T cells.

- Macrophage Activation: 25HC enhances the antiviral response in macrophages by promoting the expression of interferon-stimulated genes .

- T Cell Function: High concentrations of 25HC can lead to reduced responsiveness in T cells, indicating a dual role where it can enhance certain immune functions while suppressing others .

4. Toxicity and Cellular Effects

While 25HC is beneficial at physiological levels, it can exhibit cytotoxic effects at higher concentrations. For instance, Leydig cells show resilience to 25HC toxicity at concentrations up to 10 μg/ml, but prolonged exposure can disrupt their function and hormone production .

Table 2: Cytotoxic Effects of this compound on Different Cell Types

| Cell Type | Concentration (μg/ml) | Effect |

|---|---|---|

| Leydig Cells | ≤10 | No cell death |

| Leydig Cells | ≥100 | 50% cell death after prolonged exposure |

| Lymphocytes | Low doses | High sensitivity leading to cell death |

5. Conclusion

The biological activity of this compound underscores its significance as a multifaceted compound involved in lipid metabolism, immune regulation, and antiviral defense. Ongoing research continues to unveil its complex roles within various biological contexts, highlighting its potential therapeutic applications while also cautioning against its cytotoxic effects at elevated levels.

Analyse Chemischer Reaktionen

Hydroxylation to 7α,25-Dihydroxycholesterol

25-HC undergoes further oxidation by CYP7B1 (sterol 7α-hydroxylase) :

Sulfation

SULT2B1b sulfotransferase catalyzes 3-sulfation:

Table 2: Kinetic Parameters of CYP3A4-Mediated 25-HC Production

| Hydroxylation Position | Vₘₐₓ (mol/s/mol P450) | Kₘ (μM) |

|---|---|---|

| 25-hydroxylation | 7.0 × 10⁻⁴ | 182 |

| 4β-hydroxylation | 2.0 × 10⁻⁴ | 62 |

| 22R-hydroxylation | 5.7 × 10⁻⁵ | 37 |

HMG-CoA Reductase (HMGCR) Inhibition

25-HC directly suppresses cholesterol biosynthesis by:

-

Ubiquitination and degradation of HMGCR via INSIG1/2 interaction

-

Blocking SREBP-2 activation, reducing LDL receptor expression

ACAT Activation

Enhances cholesterol esterification through:

Class Switch Recombination (CSR) Suppression

25-HC inhibits IgA production in B cells via:

-

IL-2 pathway interference : Reduces B cell proliferation (IC₅₀ = 25-250 nM)

-

AID gene repression : Blocks activation-induced cytidine deaminase in TGF-β1/IL-5-stimulated cells

Endoplasmic Reticulum Stress Induction

-

Activates unfolded protein response pathways independently of LXR

-

Amplifies proinflammatory cytokine production in lung injury models

Chemical Stability

Enzymatic Clearance

Eigenschaften

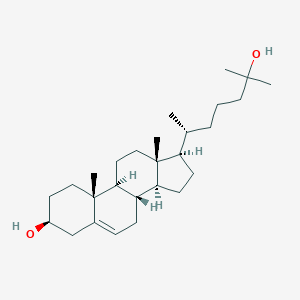

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBGSXNNRGWLJU-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044023 | |

| Record name | 25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-46-7 | |

| Record name | 25-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxycholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-Hydroxycholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767JTD2N31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.